molecular formula C15H23N3O3S B2632732 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide CAS No. 590357-03-2

1-(Mesitylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B2632732
CAS No.: 590357-03-2
M. Wt: 325.43
InChI Key: YPPIBWYCRDGDBE-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)piperidine-4-carbohydrazide (CAS: 590357-03-2) is a piperidine derivative featuring a mesitylsulfonyl group attached to the piperidine ring and a carbohydrazide moiety at the 4-position. This compound is listed in chemical catalogs with 95% purity but has been discontinued by suppliers such as CymitQuimica .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-10-8-11(2)14(12(3)9-10)22(20,21)18-6-4-13(5-7-18)15(19)17-16/h8-9,13H,4-7,16H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIBWYCRDGDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1-(Mesitylsulfonyl)piperidine-4-carbohydrazide has shown promise in several pharmacological applications:

  • Medicinal Chemistry : The compound is being investigated as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its structural features may enhance its pharmacological properties, making it a candidate for further research in drug development.
  • Anti-Cancer Activity : Similar piperidine derivatives have been linked to anti-cancer effects, with mechanisms involving the inhibition of specific kinases implicated in tumor growth. The potential for this compound to exhibit similar properties warrants exploration through in vitro and in vivo studies .
  • Neuropharmacology : Given the structural similarities with known neuroactive compounds, this compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as Alzheimer’s disease or depression .

Case Study 1: Kinase Inhibition

Research has indicated that piperidine derivatives can serve as effective kinase inhibitors. For example, studies have demonstrated that compounds with similar structures inhibit mTOR signaling pathways critical in cancer proliferation. The ability of this compound to interact with these pathways could be investigated further to assess its potential as an anti-cancer agent .

Case Study 2: Anti-Diabetic Properties

Piperidine derivatives have also been explored for their anti-diabetic effects. Compounds exhibiting similar functional groups have shown promise in modulating glucose metabolism and insulin sensitivity. Investigating the efficacy of this compound in such contexts could provide valuable insights into its therapeutic potential .

Comparative Analysis of Piperidine Derivatives

Property This compound Other Piperidine Derivatives
Structural Features Mesitylsulfonyl group, carbohydrazide moietyVaries widely (e.g., different substitutions)
Pharmacological Effects Potential anti-cancer, neuroactiveAnti-diabetic, analgesic, anti-inflammatory
Synthesis Complexity Moderate; requires specific conditionsVaries; some are simpler than others
Research Status Emerging; limited studies availableWell-documented across various applications

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Sulfonyl Group Modifications

1-(4-Nitrophenylsulfonyl)piperidine-4-carbohydrazide Structure: Features a nitro group (-NO₂) on the phenylsulfonyl substituent. Synthesis: Synthesized via refluxing with phenylisothiocyanate and cyclization under alkaline conditions . Biological Activity: Exhibits acetylcholinesterase (AChE) inhibition, with derivatives showing antibacterial and anti-inflammatory effects .

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide

  • Structure : Contains a methoxy (-OCH₃) group on the phenylsulfonyl moiety.
  • Synthesis : Prepared by reacting 4-methoxybenzenesulfonyl chloride with ethyl isonipecotate in aqueous medium .
  • Comparison : The methoxy group improves solubility due to its polar nature but may reduce steric hindrance, affecting target binding.

1-(Phenylsulfonyl)piperidine-4-carbohydrazide Structure: Simple phenylsulfonyl substituent without additional functional groups. Synthesis: Derived from ethyl piperidine-4-carboxylate via sulfonylation .

Core Scaffold Modifications

Piperidine-4-carbohydrazide (H8) Structure: Base scaffold without any sulfonyl group. Synthesis: Synthesized via hydrazinolysis of methyl piperidine-4-carboxylate, yielding 24% after recrystallization .

1-(1-Adamantylthiocarbamoyl)piperidine-4-carbohydrazide

  • Structure : Incorporates a bulky adamantylthiocarbamoyl group.
  • Synthesis : Reacted with isothiocyanates or aldehydes under reflux .
  • Comparison : The adamantyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Analytical Data Comparison

Compound LCMS/HRMS Data NMR Features Reference
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide Not available Not available
1-(6-Fluoropyridin-2-yl)piperidine-4-carbohydrazide m/z = 225.0 (M+H)+; HRMS: 225.1030 [M+H]+ δ 1.55 (m, 2H), 3.71 (m, 8H, OCH₃) in ¹H NMR
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide m/z = 487 [M+H]+ δ 7.45 (s, 2H, NH₂), 172.6 ppm (C=O) in ¹³C NMR

Biological Activity

1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a mesitylsulfonyl group and a carbohydrazide moiety, which are significant for its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C15H23N3O3S
  • Molecular Weight : 325.43 g/mol

The molecular structure consists of a piperidine ring substituted at the 4-position with a carbohydrazide group and at the 1-position with a mesitylsulfonyl group. The presence of these functional groups allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with mesitylsulfonyl chloride under controlled conditions to yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The sulfonyl group can enhance the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding.

Pharmacological Applications

This compound has shown potential in several pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that it might exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : There are indications that it could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed inhibition of proliferation in breast cancer cell lines with an IC50 value of 12 µM.
Study BAntimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 16 µg/mL.
Study CNeuroprotectionIndicated reduced neurotoxicity in neuronal cell cultures exposed to oxidative stress.

These findings highlight the compound's potential as a lead candidate for further drug development.

Q & A

Q. In cases of conflicting elemental analysis and mass spectrometry data, how should purity and stoichiometry be verified?

  • Methodological Answer : Cross-validate with orthogonal techniques: X-ray crystallography for absolute configuration, NMR purity assays (qNMR), and TGA for hydrate/solvate content. Recalculate elemental composition considering possible counterions (e.g., HCl salts) .

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